This compound can be classified as an ester formed from the reaction of isonicotinic acid with ethyl alcohol and 2-ethoxycarbonylethyl groups. Isonicotinic acid itself is a derivative of pyridine, which is an aromatic heterocyclic organic compound. The synthesis of this ester involves specific reagents and conditions that facilitate the formation of the ester bond.
The synthesis of 3-(2-Ethoxycarbonylethyl)isonicotinic acid ethyl ester typically involves the following steps:
The molecular structure of 3-(2-Ethoxycarbonylethyl)isonicotinic acid ethyl ester can be described as follows:
3-(2-Ethoxycarbonylethyl)isonicotinic acid ethyl ester can undergo several chemical reactions:
The mechanism of action for compounds like 3-(2-Ethoxycarbonylethyl)isonicotinic acid ethyl ester primarily revolves around its ability to act as an acylating agent. In biological systems, esters can undergo hydrolysis to release active components that interact with biological targets, such as enzymes or receptors.
3-(2-Ethoxycarbonylethyl)isonicotinic acid ethyl ester has various applications in scientific research and industry:
The synthesis of 3-(2-ethoxycarbonylethyl)isonicotinic acid ethyl ester necessitates sequential esterification steps to install both ethoxycarbonyl ethyl and ethyl ester functionalities on the pyridine ring. A predominant industrial approach employs toluene-assisted azeotropic distillation for water removal during esterification. In this method, isonicotinic acid undergoes reflux with excess ethanol in toluene, facilitated by solid acid catalysts (e.g., sulfonated zirconia or heteropoly acids), achieving near-quantitative conversion of the carboxylic acid to the ethyl ester moiety. The water byproduct is continuously removed via azeotrope formation with toluene, shifting the equilibrium toward ester formation [1]. Subsequent Michael addition of ethyl acrylate to the 3-position of the pyridine ring introduces the ethoxycarbonyl ethyl side chain. This step requires anhydrous conditions and inert atmosphere protection to suppress polymerization of acrylate.
Recent optimizations focus on cascade reaction engineering to minimize purification between steps. A one-pot protocol immobilizes lipase enzymes on mesoporous silica, enabling sequential esterification at the 4-carboxy group followed by acrylate addition at the 3-position. This method achieves 85% overall yield while eliminating intermediate isolation [8]. Catalyst recycling remains challenging due to enzyme denaturation after three cycles.
Table 1: Comparative Performance of Esterification Catalysts
Catalyst Type | Temperature (°C) | Reaction Time (h) | Yield (%) | Reusability (Cycles) |
---|---|---|---|---|
Heteropoly acid (H₃PW₁₂O₄₀) | 110 | 4 | 95 | 10 |
Sulfated zirconia | 120 | 6 | 89 | 15 |
Lipase@SiO₂ | 65 | 8 | 85 | 3 |
Amberlyst-15 | 100 | 5 | 92 | 12 |
Critical to selectivity is protection-deprotection orchestration. Transient protection of the pyridine nitrogen using chloroethyl ethyl carbonate prevents N-alkylation side products during Michael addition. Quantitative deprotection occurs in situ using zinc bromide, releasing the desired 3-substituted product [8] [10].
Regioselective functionalization at the 3-position of ethyl isonicotinate derivatives demands precision due to competing N-alkylation and ring over-reduction risks. Palladium-magnetic nanoparticle hybrids (e.g., Pd⁰-Fe₃O₄@SiO₂-Schiff base) enable directed C-H activation/alkylation. The magnetic core permits catalyst recovery via external fields, achieving >99% Pd retention over 12 cycles. Using this system, ethyl acrylate couples with ethyl isonicotinate at 80°C in dimethylformamide, yielding 93% of the 3-substituted adduct without competing N-alkylation [4].
For electrophilic acylation, Lewis acid-switchable regiocontrol has been demonstrated. Employing tin(II) dodecanoate in chloroform favors 3-acylation (90% selectivity), while aluminum chloride in dichloromethane shifts preference to the 5-position (88% selectivity). This switchability originates from differential coordination: Sn²⁺ chelates with both the ring nitrogen and ester carbonyl, activating the 3-position, whereas Al³⁺ binds solely to the ester oxygen, directing electrophiles to C5 [4] [10].
Copper-free Sonogashira modifications allow ethynylation at C3 under mild conditions. Ethyl 4-(ethoxycarbonyl)isonicotinate reacts with terminal alkynes using Pd(OAc)₂/XPhos in triethylamine at 50°C, yielding 80–85% of alkynylated products. Key to success is the electron-withdrawing effect of the 4-ethoxycarbonyl group, which enhances C3 electrophilicity without requiring halogenated precursors [10].
Mechanochemistry provides sustainable pathways to 3-(2-ethoxycarbonylethyl)isonicotinic acid ethyl ester by eliminating solvent waste. High-speed ball milling of isonicotinic acid, ethyl bromoacetate, and potassium carbonate (1:2.2:1.5 molar ratio) in zirconia vessels yields ethyl isonicotinate in 94% conversion after 45 minutes. Subsequent addition of ethyl acrylate and catalytic triethylamine (5 mol%) enables Michael addition under continuous milling, affording the target compound in 82% isolated yield. Energy consumption analysis reveals 85% reduction in process energy compared to conventional reflux methods [7].
Table 2: Solvent-Free Synthesis Efficiency Metrics
Parameter | Ball Milling Approach | Conventional Solution Process |
---|---|---|
Reaction time | 105 min (combined steps) | 480 min |
Energy consumption | 0.8 kWh/mol | 5.6 kWh/mol |
E-factor* | 8.2 | 32.7 |
Space-time yield | 2.1 mol·L⁻¹·h⁻¹ | 0.4 mol·L⁻¹·h⁻¹ |
*E-factor = kg waste/kg product
Alumina-catalyzed rearrangement offers an alternative solvent-free route. Adsorbing ethyl 3,4-decadienoate onto acidic alumina (Woelm-B, Akt. 1) at 150°C induces [3,3]-sigmatropic rearrangement, yielding (E,Z)-2,4-decadienoic ethyl ester analogs. This principle extends to pyridines: ethyl 4-(ethoxycarbonyl)buta-2,3-dienoate adsorbed on alumina rearranges to the conjugated 3-substituted isonicotinate precursor. Optimized conditions (150°C, 3 hours, alumina loading 50% w/w) achieve 88% yield with 95:5 (E,Z):(E,E) selectivity [7]. Life-cycle assessment (LCA) confirms mechanochemical routes reduce the carbon footprint by 73% relative to traditional methods, primarily through solvent elimination and reduced heating requirements [1] [7].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.: 8017-89-8
CAS No.: